

Application of SDH-IN-1 in High-Throughput Screening for Fungicides

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Compound of Interest

Compound Name: Succinate dehydrogenase-IN-1

Cat. No.: B15560096

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinate dehydrogenase (SDH) inhibitors are a critical class of fungicides that play a pivotal role in agriculture by controlling a broad spectrum of fungal pathogens. These compounds target the mitochondrial respiratory chain, a fundamental process for energy production in fungi. SDH-IN-1 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel fungicides. This document provides detailed application notes and protocols for the utilization of SDH-IN-1 in HTS assays.

Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.^[1] Inhibition of SDH disrupts the fungal respiratory chain, leading to a halt in ATP production and ultimately causing fungal cell death.^{[2][3]} SDH-IN-1 specifically binds to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the electron transport from the iron-sulfur clusters to ubiquinone.^{[4][5]}

Data Presentation

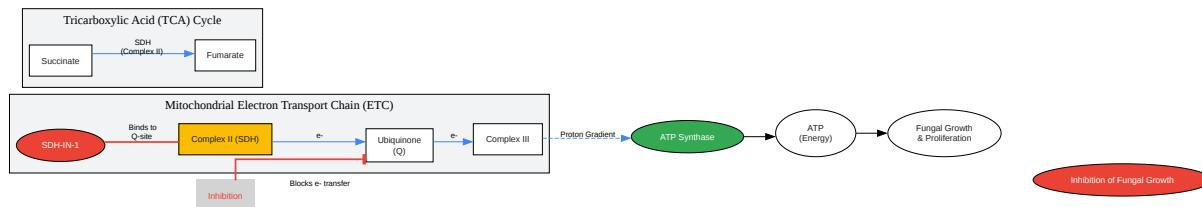
The following table summarizes the in vitro efficacy of SDH-IN-1 and other representative SDH inhibitors against various fungal pathogens. The half-maximal effective concentration (EC50)

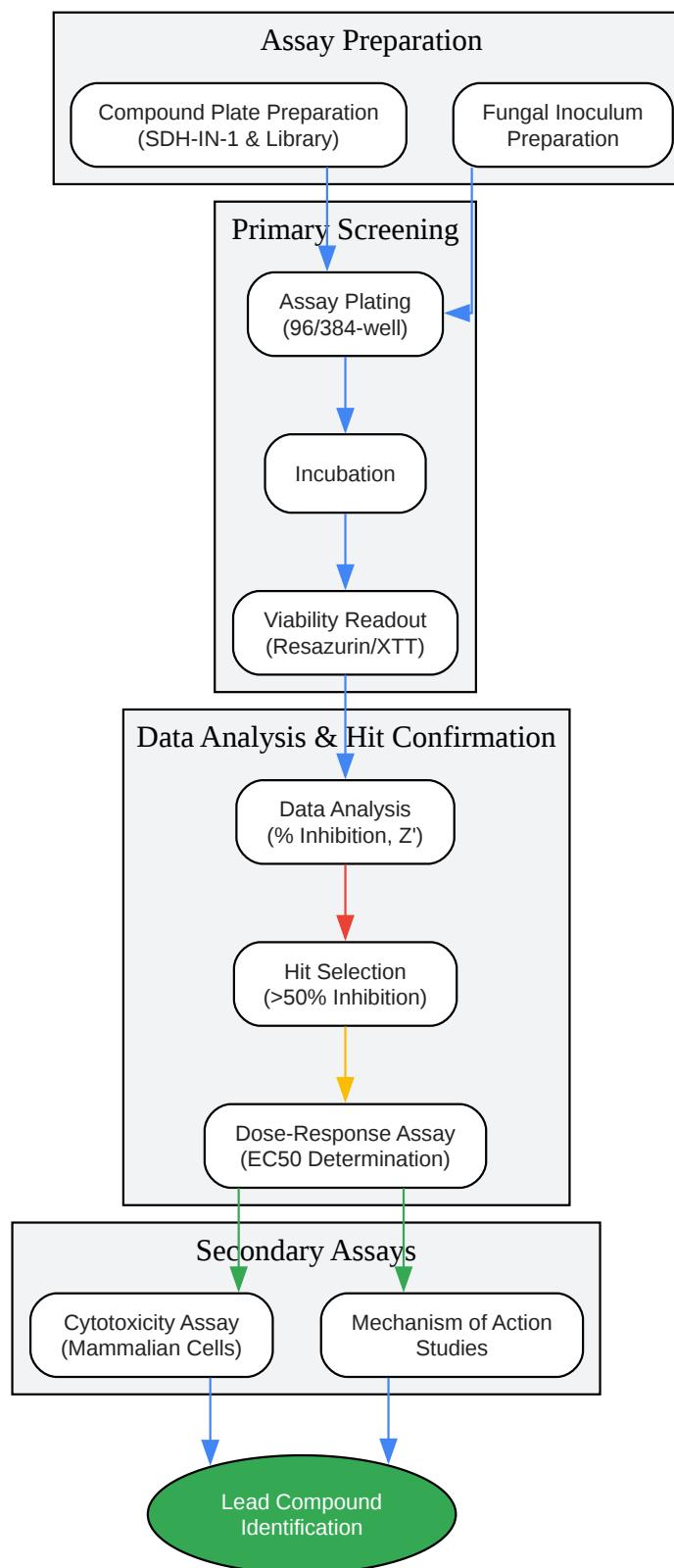
and half-maximal inhibitory concentration (IC₅₀) are key parameters for evaluating and comparing the potency of these inhibitors. A lower value indicates higher potency.

Compound	Fungal Species	EC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference
SDH-IN-1 (compound 4i)	Sclerotinia sclerotiorum	0.14 mg/L	4.53	MedchemExpress
SDH-IN-18	Rhizoctonia solani	0.48 mg/L	8.70 mg/L	[6][7]
Sclerotinia sclerotiorum	1.4 mg/L	[6][7]		
Boscalid	Botrytis cinerea	1.36	[8]	
Sclerotinia sclerotiorum	0.20	[8]		
(S)-5f	Botrytis cinerea	0.48	[8]	
Sclerotinia sclerotiorum	0.06	[8]		
Fluopyram	Fusarium virguliforme	3.35	[9]	
Botrytis cinerea	5.389	[9]		
Alternaria solani	0.244	[9]		
Fluxapyroxad	Rhizoctonia solani	0.270	[9]	
Botrytis cinerea	-	[9]		

Signaling Pathway of SDH Inhibition

The diagram below illustrates the mechanism of action of SDH-IN-1. By binding to the Q-site of the SDH complex, it blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire electron transport chain and halting cellular respiration.



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- To cite this document: BenchChem. [Application of SDH-IN-1 in High-Throughput Screening for Fungicides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560096#application-of-sdh-in-1-in-high-throughput-screening-for-fungicides>

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